molecular formula C22H26N2O5S B1237970 Methoxypromazine maleate CAS No. 3403-42-7

Methoxypromazine maleate

Cat. No. B1237970
CAS RN: 3403-42-7
M. Wt: 430.5 g/mol
InChI Key: ZWLMLVIUWRUDBD-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methoxypromazine Maleate is an antipsychotic drug . It is also known by its chemical name, 10H-Phenothiazine-10-propanamine, 2-methoxy-N,N-dimethyl-, (2Z)-2-butenedioate . The molecular formula is C18 H22 N2 O S . C4 H4 O4 and it has a molecular weight of 430.52 .


Molecular Structure Analysis

The molecular structure of Methoxypromazine Maleate is determined by its molecular formula, C18 H22 N2 O S . C4 H4 O4 . The solid-state molecular conformation of a psychoactive phenothiazine drug, methoxypromazine, was found to be completely different from that of the maleate salt of the same drug .


Physical And Chemical Properties Analysis

Methoxypromazine Maleate has a molecular weight of 430.52 . Its exact mass is 430.16 and its elemental composition is C, 61.38; H, 6.09; N, 6.51; O, 18.58; S, 7.45 .

Scientific Research Applications

  • Crystal Structure Analysis : Methoxypromazine maleate, specifically its variant levomepromazine maleate, has been studied for its crystal structure. This research, focused on the crystallographic communication of the compound, reveals the formation of a three-dimensional supramolecular network, which is significant in understanding the physical and chemical properties of the drug (Gál, May, & Bombicz, 2016).

  • Pharmacological Interactions : Research has also been conducted on the pharmacological interactions of similar compounds. For example, a study on 3,4-Methylenedioxymethamphetamine (MDMA) and paroxetine, a compound similar to Methoxypromazine maleate, explored the pharmacodynamic and pharmacokinetic interactions in humans. This type of research is crucial for understanding how Methoxypromazine maleate might interact with other drugs (Farré et al., 2007).

  • Veterinary Use : Methoxypromazine maleate has been studied for its use in veterinary medicine. For instance, acepromazine maleate, a related compound, has been researched for its effects on dogs with seizures. Understanding its effects on animals can provide insights into its potential applications and safety in veterinary medicine (Tobias, Marioni-Henry, & Wagner, 2006).

  • Sedation in Wildlife : The use of Methoxypromazine maleate-related compounds for sedation in wildlife, such as Rocky Mountain elk and black bears, has been explored. This research is significant for wildlife management and conservation practices (Wolfe et al., 2014).

  • Insecticidal Properties : Some studies have examined the chemical and biological properties of Methoxyfenozide, a new insecticidal ecdysteroid agonist. While not directly related to Methoxypromazine maleate, this research provides context for understanding the broader category of chemicals Methoxypromazine belongs to (Carlson et al., 2001).

  • Platelet Function in Dogs : Another study focused on the effects of acepromazine maleate on platelet function in dogs. This type of research can help to determine the safety and side effects of related compounds like Methoxypromazine maleate in clinical or veterinary settings (Conner et al., 2012).

properties

IUPAC Name

(Z)-but-2-enedioic acid;3-(2-methoxyphenothiazin-10-yl)-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS.C4H4O4/c1-19(2)11-6-12-20-15-7-4-5-8-17(15)22-18-10-9-14(21-3)13-16(18)20;5-3(6)1-2-4(7)8/h4-5,7-10,13H,6,11-12H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLMLVIUWRUDBD-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61-01-8 (Parent), 110-16-7 (Parent)
Record name Methoxypromazine maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003403427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methoxypromazine maleate

CAS RN

3403-42-7
Record name 10H-Phenothiazine-10-propanamine, 2-methoxy-N,N-dimethyl-, (2Z)-2-butenedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3403-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methoxypromazine maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003403427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-[3-(dimethylammonio)propyl]-2-methoxy-10H-phenothiazinium maleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.253
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHOXYPROMAZINE MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OR0RPY2Y2V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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